molecular formula C11H14FNS B2495184 4-(2-Fluorobenzyl)thiomorpholine CAS No. 331856-26-9

4-(2-Fluorobenzyl)thiomorpholine

Cat. No.: B2495184
CAS No.: 331856-26-9
M. Wt: 211.3
InChI Key: WLCOCKBYLLQKFB-UHFFFAOYSA-N
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Description

4-(2-Fluorobenzyl)thiomorpholine is a chemical compound characterized by the presence of a thiomorpholine ring substituted with a 2-fluorobenzyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The thiomorpholine ring is a six-membered heterocycle containing both sulfur and nitrogen atoms, which can impart unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorobenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 2-fluorobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is generally conducted in an organic solvent, such as dichloromethane or toluene, at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorobenzyl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiomorpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiomorpholine derivatives.

    Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Fluorobenzyl)thiomorpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluorobenzyl)thiomorpholine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The presence of the fluorobenzyl group can enhance the compound’s binding affinity and specificity for certain targets, while the thiomorpholine ring can modulate its overall chemical reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: The parent compound without the fluorobenzyl substitution.

    4-(2-Chlorobenzyl)thiomorpholine: Similar structure with a chlorine atom instead of fluorine.

    4-(2-Bromobenzyl)thiomorpholine: Similar structure with a bromine atom instead of fluorine.

Uniqueness

4-(2-Fluorobenzyl)thiomorpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

4-[(2-fluorophenyl)methyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNS/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCOCKBYLLQKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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